

"Methyl 2,4-dichloroquinazoline-7-carboxylate" molecular weight and formula

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Compound of Interest

Compound Name: Methyl 2,4-dichloroquinazoline-7-carboxylate

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Methyl 2,4-dichloroquinazoline-7-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2,4-dichloroquinazoline-7-carboxylate**, a key intermediate in the synthesis of various biologically active compounds. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its potential role in modulating critical signaling pathways.

Core Data Presentation

The fundamental molecular properties of **Methyl 2,4-dichloroquinazoline-7-carboxylate** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₆ Cl ₂ N ₂ O ₂ [1][2]
Molecular Weight	257.07 g/mol [1][2]
CAS Number	174074-89-6[2]
Appearance	White to Yellow Solid
Purity	Typically ≥97%[2]

Experimental Protocols

Synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate

A common synthetic route to **Methyl 2,4-dichloroquinazoline-7-carboxylate** involves a two-step process starting from a substituted anthranilic acid derivative. The following protocol is adapted from established methodologies for the synthesis of similar quinazoline structures.

Step 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- In a round-bottom flask, combine 4-amino-3-carbomethoxybenzoic acid (1 equivalent) with urea (10 equivalents).
- Heat the mixture in an oil bath to 190-200°C. The mixture will melt and then solidify as the reaction proceeds.
- Maintain the temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- Allow the reaction mixture to cool to room temperature.
- Add a 2 M sodium hydroxide solution to the solid mass and heat the mixture to dissolve the product.
- Filter the hot solution to remove any insoluble impurities.

- Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
- Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to yield Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.

Step 2: Chlorination to **Methyl 2,4-dichloroquinazoline-7-carboxylate**

- In a well-ventilated fume hood, suspend Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (1 equivalent) in phosphorus oxychloride (POCl_3) (10-20 equivalents).
- Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
- Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction.
- The product, **Methyl 2,4-dichloroquinazoline-7-carboxylate**, will precipitate as a solid.
- Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of **Methyl 2,4-dichloroquinazoline-7-carboxylate**.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline ring and the methyl protons of the ester group. The

chemical shifts (δ) and coupling constants (J) will be indicative of the substitution pattern. Aromatic protons typically appear in the range of δ 7.0-8.5 ppm, while the methyl ester protons will be a singlet around δ 3.9-4.1 ppm.

- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester will be observed downfield (δ ~165 ppm), and the aromatic carbons will appear in the range of δ 120-150 ppm. The methyl carbon of the ester will be a signal around δ 53 ppm.[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

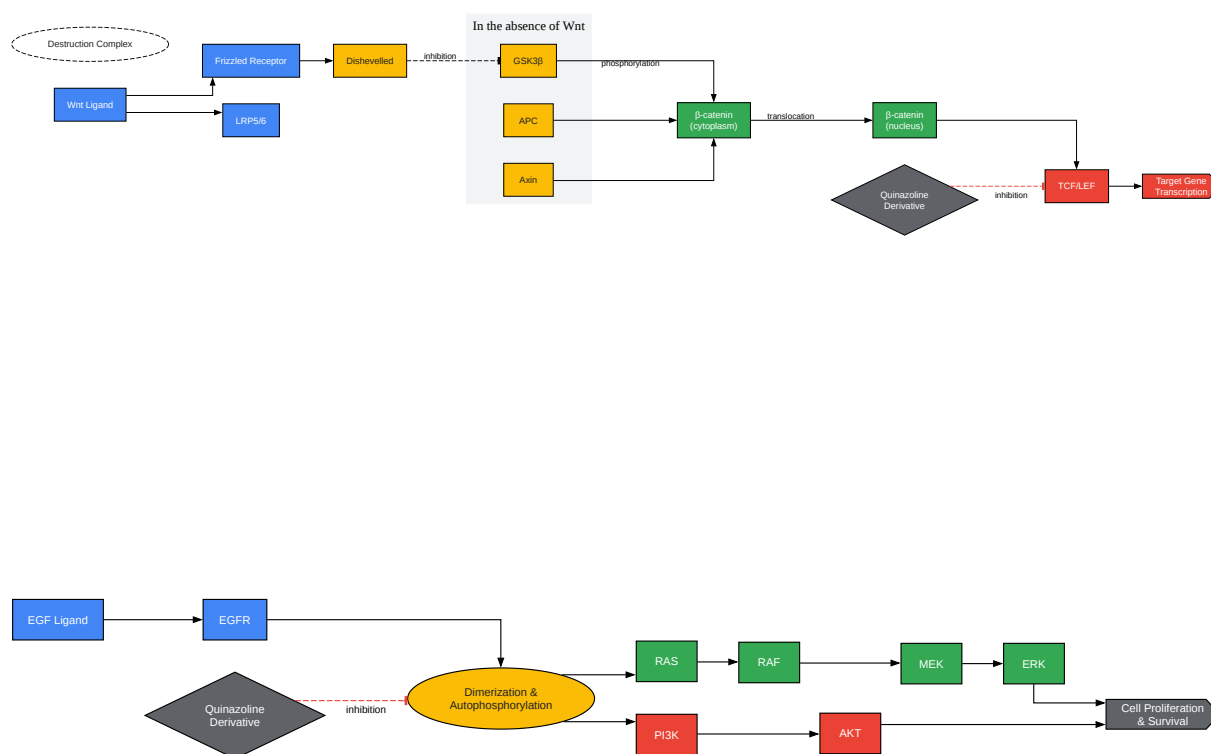
- High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, which should correspond to the calculated mass of $\text{C}_{10}\text{H}_6\text{Cl}_2\text{N}_2\text{O}_2$. The isotopic pattern for the two chlorine atoms (a characteristic 3:1 ratio for ^{35}Cl and ^{37}Cl) will also be observable.[\[5\]](#)

Signaling Pathway Interactions

Quinazoline derivatives are well-documented as inhibitors of various signaling pathways, particularly those implicated in cancer progression. The 2,4-dichloro substitution pattern on the quinazoline core serves as a versatile scaffold for the synthesis of potent kinase inhibitors.

Wnt/ β -catenin Signaling Pathway

Aberrant activation of the Wnt/ β -catenin signaling pathway is a hallmark of many cancers. Certain quinazoline derivatives have been shown to inhibit this pathway downstream of the β -catenin destruction complex.[\[6\]](#)[\[7\]](#) This suggests they may interfere with the interaction of β -catenin with its transcriptional co-activators, TCF/LEF, thereby downregulating the expression of Wnt target genes like c-Myc and Cyclin D1.[\[8\]](#)



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